molecular formula C18H17ClFNO B1325541 3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-75-5

3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1325541
CAS No.: 898776-75-5
M. Wt: 317.8 g/mol
InChI Key: PQDAZQDKODDKSQ-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNO. It is known for its unique structure, which includes a benzophenone core substituted with chloro, fluoro, and pyrrolidinomethyl groups. This compound is utilized in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Introduction of Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas (Cl2) or thionyl chloride (SOCl2), while fluorination can be performed using fluorine gas (F2) or other fluorinating agents.

    Attachment of Pyrrolidinomethyl Group: The final step involves the attachment of the pyrrolidinomethyl group through a nucleophilic substitution reaction. This can be accomplished by reacting the intermediate compound with pyrrolidine in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Various substituted benzophenones

Scientific Research Applications

3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Drug Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Organic Chemistry Studies: It is used as a building block in organic synthesis to explore new reaction mechanisms and pathways.

    Pharmaceutical Investigations: Researchers utilize this compound to study its pharmacokinetics and pharmacodynamics, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It binds to receptors and enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluoro-3’-pyrrolidinomethyl benzophenone
  • 3-Chloro-5-fluoro-2’-pyrrolidinomethyl benzophenone
  • 3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone

Uniqueness

3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone stands out due to its unique combination of chloro, fluoro, and pyrrolidinomethyl groups. This specific arrangement imparts distinct chemical and biological properties, making it valuable for targeted research and applications. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h3-6,9-11H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDAZQDKODDKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642762
Record name (3-Chloro-5-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-75-5
Record name (3-Chloro-5-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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